molecular formula C17H21ClN2O3 B577929 tert-Butyl 7-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1260763-61-8

tert-Butyl 7-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B577929
CAS No.: 1260763-61-8
M. Wt: 336.816
InChI Key: AFRLTYMRDKUJRE-UHFFFAOYSA-N
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Description

tert-Butyl 7-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole compound. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration. This structural feature imparts significant biological activity, making spirocyclic compounds valuable in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps:

Industrial Production Methods

Industrial production methods for spirocyclic oxindoles typically involve scalable and efficient synthetic routes. These methods aim to maximize yield and minimize the use of hazardous reagents. The process described above can be adapted for large-scale production by optimizing reaction conditions and using continuous flow techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic oxindoles .

Scientific Research Applications

tert-Butyl 7-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 7-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can inhibit or activate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-ethyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate
  • tert-Butyl 7-bromo-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate
  • tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate

Uniqueness

tert-Butyl 7-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

tert-butyl 7-chloro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)11-5-4-6-12(18)13(11)19-14(17)21/h4-6H,7-10H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRLTYMRDKUJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=CC=C3)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735310
Record name tert-Butyl 7-chloro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260763-61-8
Record name tert-Butyl 7-chloro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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